molecular formula C14H11NO B151008 4-Phenoxyphenylacetonitrile CAS No. 92163-15-0

4-Phenoxyphenylacetonitrile

Cat. No. B151008
CAS RN: 92163-15-0
M. Wt: 209.24 g/mol
InChI Key: PCOVIPKFOQOPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxyphenylacetonitrile is a chemical compound that has been studied in various contexts, including its potential as a nitric oxide donor, its reactivity under photolysis, and its role as an intermediate in organic synthesis. The compound's relevance spans from medicinal chemistry, where it may exhibit biological activities such as vasodilation and inhibition of platelet aggregation, to environmental chemistry, where its photodegradation may be significant in the context of pollutant breakdown .

Synthesis Analysis

The synthesis of 4-Phenoxyphenylacetonitrile and related compounds has been explored through different methods. For instance, 4-Phenyl-3-furoxancarbonitrile, which can release nitric oxide, is synthesized and can be activated by thiol cofactors . Another related compound, 4-Phenyl-3-oxobutanenitrile, is prepared via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Additionally, the synthesis of 4-hydroxyphenylacetonitrile from vanillin has been improved using KF/Al2O3 as a dehydrant, showcasing a simple and economical method . These studies highlight the versatility of nitrile-containing compounds and their importance in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of 4-Phenoxyphenylacetonitrile and its derivatives has been analyzed using various spectroscopic techniques. For example, the structure of 4-hydroxy-3-methoxyphenylacetonitrile was determined by IR spectra, elemental analysis, and 1H NMR . Similarly, the structure of 4-hydroxybenzonitrile and its anion has been studied by IR spectra and ab initio calculations, revealing significant spectral changes upon conversion to the oxyanion .

Chemical Reactions Analysis

The reactivity of 4-Phenoxyphenylacetonitrile and related compounds under different conditions has been a subject of interest. For instance, the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions leads to unusual adducts, with mechanistic implications for the understanding of polychlorinated biphenyls photolysis . Additionally, the biotransformation of 4-hydroxyphenylacetonitrile to 4-hydroxyphenylacetic acid using whole cell arylacetonitrilase has been reported, demonstrating the potential for biocatalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenoxyphenylacetonitrile derivatives are influenced by their molecular structure. The conversion of 4-hydroxybenzonitrile into its anion, for example, leads to a decrease in the frequency of the cyano stretching band and an increase in its integrated intensity, indicating changes in the electronic structure . These properties are essential for understanding the behavior of these compounds in biological systems and the environment.

Scientific Research Applications

  • Electrochemical Studies :

    • Voltammetric and Spectroelectrochemical Analysis : Studies have shown that compounds like 4-aminophenol, which share a structural similarity with 4-Phenoxyphenylacetonitrile, can be electrochemically oxidized at gold electrodes in solutions like acetonitrile. This oxidation process has been characterized using UV-Vis spectroscopy in novel spectroelectrochemical cells (Schwarz et al., 2003).
  • Analytical Chemistry :

    • Detection of Nonylphenol Ethoxylate Metabolites : In the field of analytical chemistry, methods have been developed for determining concentrations of compounds like nonylphenol and its derivatives in vegetables and crops, using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods involve extraction with acetonitrile and are useful for detecting residues in food (She et al., 2012).
  • Pharmacological Studies :

    • Nitric Oxide Donors and Vasodilatory Activity : Some derivatives of phenylacetonitriles, like 4-Phenyl-3-furoxancarbonitrile, have been shown to release nitric oxide and exhibit vasodilatory activity. These compounds can act as efficient activators of the soluble guanylate cyclase in rat lungs and inhibit platelet aggregation (Medana et al., 1994).
  • Biochemistry and Molecular Biology :

    • Cytochrome P-450 Studies : Research involving cytochrome P-450 and its role in hydroxylation processes has used compounds like pregnenolone carbonitrile and phenylacetonitriles. These studies help in understanding the enzymatic mechanisms in liver microsomes (Shimada & Guengerich, 1985).
  • Chemical Synthesis :

    • Phenethylamines Synthesis : Phenylacetonitriles, similar to 4-Phenoxyphenylacetonitrile, have been used in the synthesis of phenethylamines. These syntheses provide insights into the chemical reactions and yields of various amines and their derivatives (Short et al., 1973).
  • Environmental Studies :

    • Metabolism and Oxidation Studies : Studies on the metabolism of compounds like pyriproxyfen in tomatoes reveal insights into the environmental fate of pesticides. These studies are crucial for understanding the impact of such compounds on agricultural produce (Fukushima et al., 2005).
  • Microbiology :

    • Bacterial Degradation of Environmental Contaminants : The degradation of environmental contaminants like p-Nitrophenol by bacteria involves gene clusters that may be similar in function to those that could act on compounds like 4-Phenoxyphenylacetonitrile. This research is vital for bioremediation strategies (Kitagawa et al., 2004).
  • Materials Science :

    • Electroactive Polymer Synthesis : The synthesis of electroactive polymers based on phenol derivatives showcases the application of phenylacetonitriles in creating advanced materials with potential electronic applications (Kaya & Aydın, 2012).

Safety And Hazards

4-Phenoxyphenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-(4-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOVIPKFOQOPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380726
Record name 4-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxyphenylacetonitrile

CAS RN

92163-15-0
Record name 4-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenoxyphenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
4-Phenoxyphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
4-Phenoxyphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
4-Phenoxyphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
4-Phenoxyphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
4-Phenoxyphenylacetonitrile

Citations

For This Compound
7
Citations
M Komiya, S Asano, N Koike, E Koga… - Chemical and …, 2013 - jstage.jst.go.jp
… According to a reported method, 23) the anion of 4-phenoxyphenylacetonitrile was reacted with the chloride 10 to afford the diarylacetonitrile. Oxidation of the acetonitrile moiety with …
Number of citations: 11 www.jstage.jst.go.jp
VF D'AGOSTINO, MJ DUNN, AE EHRLICH… - The Journal of …, 1958 - ACS Publications
… The lowerboiling fraction [150-160 (2-3 mm.)] contained nitrogen and by analogy to the work of Shapiro and Becker6 was assumed to be 4-phenoxyphenylacetonitrile. A second fraction …
Number of citations: 18 pubs.acs.org
A Holtfrerich, W Hanekamp, M Lehr - European Journal of Medicinal …, 2013 - Elsevier
… A mixture of 4-phenoxyphenylacetonitrile (200 μL, 1.06 mmol), trimethylsilyl azide (214 μL, 1.59 mmol) and tetrabutylammonium fluoride hydrate (139 mg, 0.53 mmol) was heated at 120 …
Number of citations: 33 www.sciencedirect.com
A Asada, T Doi, A Takeda, T Tagami, M Kawaguchi… - Forensic …, 2015 - Springer
… A solution of tetrabutylammonium fluoride hydrate (0.4 g, 1.5 mmol), 4-phenoxyphenylacetonitrile (0.54 g, 3 mmol), and trimethylsilyl azide (0.6 ml, 4.5 mmol) in toluene (6 ml) was …
Number of citations: 5 link.springer.com
Y Zhou, S Mukherjee, D Huang… - Journal of Medicinal …, 2022 - ACS Publications
… The title compound 14 (240 mg, 0.672 mmol, 57%) was prepared according to general procedure A from 7 (230 mg, 1.18 mmol) and 4-phenoxyphenylacetonitrile (246 mg, 1.18 mmol) …
Number of citations: 8 pubs.acs.org
M Herblot - 2014 - theses.fr
Le développement d'une nouvelle voie de synthèse de poly (éther cétone cétone), polymères thermostables, a été étudiée pour des matériaux composites à matrice thermoplastique …
Number of citations: 1 www.theses.fr
M Herblot - 2014 - theses.hal.science
Le développement d'une nouvelle voie de synthèse de poly(éther cétone cétone),polymères thermostables, a été étudiée pour des matériaux composites à matrice thermoplastique …
Number of citations: 0 theses.hal.science

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.